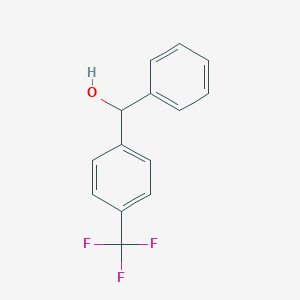

4-(Trifluoromethyl)benzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88345. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZDGCXCDJOWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293288 | |

| Record name | 4-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-23-3 | |

| Record name | 395-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrol (CAS 395-23-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzhydrol is a fluorinated organic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of this compound, along with detailed experimental protocols.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 395-23-3 | [2] |

| Molecular Formula | C₁₄H₁₁F₃O | [2] |

| Molecular Weight | 252.24 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 122-124 °C at 0.4 torr | [2] |

| Synonyms | Phenyl[4-(trifluoromethyl)phenyl]methanol, 4-[Hydroxy(phenyl)methyl]benzotrifluoride, Phenyl 4-(trifluoromethyl)phenyl carbinol | [1] |

Spectral Data

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available in the NIST WebBook.[3] Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-F stretch: Strong, characteristic bands for the trifluoromethyl group, typically in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound was not found, predicted chemical shifts for a similar benzhydrol structure suggest the following:[4]

-

¹H NMR:

-

Aromatic protons would appear as multiplets in the range of 7.2-7.6 ppm.

-

The benzylic proton (CH-OH) would likely appear as a singlet or doublet (if coupled to the hydroxyl proton) around 5.8 ppm.

-

The hydroxyl proton (OH) would be a broad singlet, and its chemical shift would be concentration-dependent. This peak would disappear upon D₂O exchange.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the 125-145 ppm region. The carbon bearing the trifluoromethyl group would show a quartet due to C-F coupling.

-

The benzylic carbon (CH-OH) would appear around 75-80 ppm.

-

The trifluoromethyl carbon would be observed as a quartet in a region characteristic for CF₃ groups.

-

Mass Spectrometry (MS)

A mass spectrum for this compound was not explicitly found. However, electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 252. Common fragmentation patterns would include the loss of a water molecule (M-18), loss of the trifluoromethyl group (M-69), and cleavage to form benzoyl or trifluoromethylbenzoyl cations.

Synthesis

This compound can be synthesized through two primary routes: the reduction of 4-(trifluoromethyl)benzophenone or the Grignard reaction between a suitable Grignard reagent and an aldehyde.

Experimental Protocol 1: Reduction of 4-(Trifluoromethyl)benzophenone with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of benzophenone.[5][6]

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)benzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

-

Erlenmeyer flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 4-(trifluoromethyl)benzophenone in 50 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

Cool the solution to room temperature.

-

In a separate small beaker, prepare a solution of 1.0 g of sodium borohydride in 10 mL of cold water.

-

Slowly add the sodium borohydride solution dropwise to the stirred solution of 4-(trifluoromethyl)benzophenone over 15-20 minutes. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add 30 mL of water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with three 30 mL portions of dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization.[7][8]

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of hexanes and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with 4-(Trifluoromethyl)benzaldehyde

This protocol is adapted from a general procedure for Grignard reactions.[9][10]

Reaction Workflow:

References

- 1. CAS 395-23-3: this compound | CymitQuimica [cymitquimica.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. Benzhydrol, 4-trifluoromethyl-, [webbook.nist.gov]

- 4. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. studylib.net [studylib.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Trifluoromethyl)benzhydrol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₁F₃O[2][3][4] |

| Molecular Weight | 252.23 g/mol [5] |

| CAS Number | 395-23-3[3] |

| IUPAC Name | phenyl[4-(trifluoromethyl)phenyl]methanol[3][6] |

| Synonyms | 4-(Trifluoromethyl)diphenylmethanol, Phenyl 4-(trifluoromethyl)phenyl carbinol[1] |

| Physical State | Solid at room temperature[1] |

| Melting Point | 59-61 °C |

| Boiling Point | 122-124 °C at 0.4 torr |

| SMILES | c1ccc(cc1)C(c1ccc(cc1)C(F)(F)F)O[1] |

| InChI Key | LIZDGCXCDJOWBS-UHFFFAOYSA-N[3] |

Molecular Structure

The structure of this compound consists of a central methanol carbon atom bonded to a phenyl group and a 4-substituted trifluoromethylphenyl group.

Experimental Protocols: Synthesis

This compound is commonly synthesized via the selective catalytic hydrogenation of 4-(trifluoromethyl)benzophenone. This method is efficient and prevents over-reduction to the corresponding diphenylmethane.[7]

Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzophenone

Objective: To synthesize this compound with high yield and selectivity.

Materials:

-

4-(Trifluoromethyl)benzophenone (substrate)

-

trans-RuCl₂[(S)-xylbinap][(S)-daipen] (catalyst)

-

Potassium tert-butoxide (t-C₄H₉OK) (base)

-

2-Propanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel

Procedure:

-

Vessel Preparation: A high-pressure reaction vessel is charged with 4-(trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide. The typical substrate-to-catalyst molar ratio (S/C) can be as high as 2000:1.[7]

-

Solvent Addition: Anhydrous 2-propanol is added to the vessel to dissolve the reactants. The concentration of the substrate is typically maintained around 0.4–0.8 M.

-

Pressurization: The vessel is sealed and purged with hydrogen gas before being pressurized to 8 atm.[7]

-

Reaction: The reaction mixture is stirred at a constant temperature, typically between 28-35 °C, for 6 to 18 hours.[7] The electron-withdrawing nature of the trifluoromethyl group leads to a significantly faster hydrogenation rate compared to electron-donating substituted benzophenones.[7]

-

Work-up and Isolation: Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow

The logical flow for the synthesis of this compound via catalytic hydrogenation is illustrated below.

References

- 1. CAS 395-23-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Benzhydrol, 4-trifluoromethyl-, [webbook.nist.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 395-23-3 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzhydrol

This guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzhydrol, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: NMR Spectroscopic Data for this compound Derivative

-

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.67 – 7.56 | m | 2H | Ar-H (ortho to -CF₃) |

| 7.50 – 7.45 | m | 2H | Ar-H (meta to -CF₃) |

| 7.39 – 7.35 | m | 1H | Ar-H (para-H of phenyl) |

| 7.35 – 7.29 | m | 4H | Ar-H (ortho- and meta-H of phenyl) |

| 6.90 | s | 1H | -CH(OAc)- |

| 2.18 | s | 3H | -OCOCH₃ |

-

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.03 | C =O (acetate) |

| 144.28 | Quaternary Ar-C |

| 139.49 | Quaternary Ar-C |

| 130.20 (d, J = 32.6 Hz) | Ar-C |

| 128.86 | Ar-C H |

| 128.48 | Ar-C H |

| 127.39 | Ar-C H |

| 127.31 | Ar-C H |

| 125.67 (q, J = 3.8 Hz) | Ar-C H |

| 124.13 (d, J = 272.1 Hz) | -C F₃ |

| 76.38 | -C H(OAc)- |

| 21.33 | -O(CO)C H₃ |

Note: The chemical shifts for the benzhydrol moiety in the parent alcohol are expected to be similar, with the benzylic CH and adjacent aromatic carbons showing the most significant difference upon removal of the acetate group.

Table 2: IR Spectroscopic Data for this compound [1]

The infrared spectrum was obtained for the solid compound using a split mull technique (Fluorolube for 3800-1330 cm⁻¹ and Nujol for 1330-400 cm⁻¹)[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620 | Medium | C=C stretch (aromatic) |

| 1325 | Strong | C-F stretch (trifluoromethyl) |

| 1160, 1120, 1100 | Strong | C-F stretch (trifluoromethyl) |

| 1065 | Strong | C-O stretch (secondary alcohol) |

| 1015 | Medium | In-plane C-H bend (aromatic) |

| 840 | Strong | Out-of-plane C-H bend (para-disubstituted ring) |

| 730, 695 | Strong | Out-of-plane C-H bend (monosubstituted ring) |

Table 3: Mass Spectrometry Data for this compound

The mass spectrum of the acetate derivative shows a peak corresponding to the molecular weight of this compound, indicating its formation as a stable fragment. Predicted m/z values for various adducts of the parent alcohol are also presented.

| m/z | Ion/Fragment | Source |

| 252.3 | [M]⁺ of this compound | GC-MS of acetate derivative[2] |

| 253.08348 | [M+H]⁺ | Predicted[3] |

| 275.06542 | [M+Na]⁺ | Predicted[3] |

| 251.06892 | [M-H]⁻ | Predicted[3] |

| 235.07346 | [M+H-H₂O]⁺ | Predicted[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A wider spectral width is required (e.g., 0-200 ppm), and a greater number of scans are typically necessary due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid, Mull Technique): A few milligrams of the solid sample are placed on a salt plate (e.g., NaCl or KBr). A drop of a mulling agent (e.g., Nujol or Fluorolube) is added, and the mixture is ground with a second salt plate to create a fine, uniform dispersion. The two plates are then pressed together to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Synthesis of 4-(Trifluoromethyl)benzhydrol from 4-(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-(Trifluoromethyl)benzhydrol from 4-(trifluoromethyl)benzophenone, a key transformation in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of molecules, making this benzhydrol derivative a valuable building block.[1] This document details two primary synthetic routes: the reduction of the parent ketone with sodium borohydride and catalytic hydrogenation. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the practical application of these methodologies.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. 4-(Trifluoromethyl)benzophenone serves as a common precursor to this compound, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carbonyl group, making the selection of an appropriate reduction method crucial for achieving high yields and purity. This guide explores two robust and widely applicable methods for this conversion: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach.

Data Presentation

The following table summarizes the key quantitative data for the starting material, the product, and the two primary synthetic methods discussed in this guide.

| Parameter | 4-(Trifluoromethyl)benzophenone | This compound |

| Molecular Formula | C₁₄H₉F₃O[2][3] | C₁₄H₁₁F₃O[4][5] |

| Molecular Weight | 250.22 g/mol [2][6][7][8] | 252.24 g/mol [4] |

| Melting Point | 114-116 °C[6][8] | 59-61 °C[4][9][10] |

| Appearance | Off-white to beige crystalline solid[6][8] | Solid |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.51-7.91 (m, 9H)[11] | Not explicitly found, but expected to show a singlet for the benzylic proton around 5.8 ppm and multiplets for the aromatic protons. |

| ¹³C NMR (CDCl₃) | δ 197.0, 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), 123.7 (q, J = 271 Hz), 26.9[12] | Not explicitly found. |

| ¹⁹F NMR (CDCl₃) | δ -63.23 (s, 3F)[12] | Not explicitly found, but expected to be a singlet around -63 ppm. |

| IR Spectrum (KBr) | Peaks corresponding to C=O and C-F stretching. | Peaks corresponding to O-H and C-F stretching.[5] |

| Synthesis Method | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reagents | Sodium borohydride, Methanol | H₂, trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂NH₂)₂, t-C₄H₉OK, 2-Propanol |

| Typical Yield | High (exact value for this substrate not found, but typically >90% for similar benzophenones) | 99%[13] |

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

This method offers a convenient and high-yielding procedure for the reduction of 4-(trifluoromethyl)benzophenone using a mild and selective reducing agent.

Materials:

-

4-(Trifluoromethyl)benzophenone

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzophenone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions while stirring. The molar ratio of NaBH₄ to the ketone should be at least 0.25:1, though a slight excess is often used to ensure complete reaction.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for approximately 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy). The IR spectrum should show the appearance of a broad O-H stretch and the disappearance of the C=O stretch from the starting material.[5]

Method 2: Catalytic Hydrogenation

This method provides an exceptionally high yield of the desired product and is suitable for larger-scale synthesis.[13]

Materials:

-

4-(Trifluoromethyl)benzophenone

-

trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂NH₂)₂ (catalyst)

-

Potassium tert-butoxide (t-C₄H₉OK)

-

2-Propanol

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine 4-(trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide in 2-propanol. A typical substrate-to-catalyst molar ratio can range from 2000:1 to 20000:1.[13]

-

Seal the reactor and purge it with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 atm).[13]

-

Stir the reaction mixture at a controlled temperature (e.g., 23-35 °C) for the required reaction time (e.g., 4 hours).[13]

-

Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Characterization: Confirm the structure and purity of the final product using melting point analysis and spectroscopic methods as described in Method 1.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. CAS 395-23-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)benzophenone [webbook.nist.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Benzhydrol, 4-trifluoromethyl-, [webbook.nist.gov]

- 6. 4-(TRIFLUOROMETHYL)BENZOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4-(Trifluoromethyl)benzophenone, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. 728-86-9 CAS MSDS (4-(Trifluoromethyl)benzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound Supplier | CAS =395-23-3 , this compound Manufacture | Norna Technology Co. [nornatech.com]

- 10. This compound | 395-23-3 [amp.chemicalbook.com]

- 11. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Genesis and Evolution of Trifluoromethylated Benzhydrols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to enhance binding interactions with biological targets.[1] This in-depth technical guide explores the discovery, history, and synthetic evolution of trifluoromethylated benzhydrols, a class of compounds that exemplifies the successful application of trifluoromethyl groups in the design of therapeutic agents. From their early synthesis to their role in blockbuster drugs and emerging therapeutic areas, this document provides a comprehensive overview for researchers and professionals in the field of drug development.

Historical Perspective: From Early Concepts to Key Molecules

The journey of trifluoromethylated organic compounds is intrinsically linked to the broader history of organofluorine chemistry, which began in the mid-19th century.[2] However, the specific exploration of trifluoromethylated benzhydrols gained momentum in the latter half of the 20th century, driven by the growing understanding of the trifluoromethyl group's potential to modulate biological activity.

A significant milestone in the application of this structural motif was the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz . Approved by the FDA in 1998, Efavirenz became a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection. Its structure, featuring a trifluoromethylated benzhydrol-like core within a benzoxazinone scaffold, highlighted the therapeutic potential of this chemical class.

Another important example is the neurokinin-1 (NK-1) receptor antagonist CJ-17,493 , which contains a trifluoromethylated tertiary alcohol.[1] This class of compounds has been instrumental in the development of antiemetic drugs used to manage chemotherapy-induced nausea and vomiting.

The development of shelf-stable electrophilic trifluoromethylating reagents, pioneered by scientists like Yagupolskii and Umemoto, has also been a critical enabler for the synthesis of these and other trifluoromethylated compounds.[3]

Synthetic Methodologies: A Journey of Innovation

The synthesis of trifluoromethylated benzhydrols has evolved significantly over the years, with methods ranging from classical organometallic additions to sophisticated asymmetric catalytic reactions.

Grignard and Organolithium Reactions

One of the most fundamental and widely used methods for the synthesis of trifluoromethylated benzhydrols is the addition of an aryl Grignard or organolithium reagent to a trifluoromethyl-substituted benzaldehyde or ketone. This approach allows for the straightforward construction of the benzhydrol core.

Experimental Protocol: Synthesis of 3-Trifluoromethyl-α-ethyl-benzhydrol via Grignard Reaction [4]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (13.6 g) are suspended in anhydrous diethyl ether (182 ml). A solution of 3-trifluoromethyl-bromobenzene (126 g) in dry ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred to ensure complete formation.

-

Addition of the Ketone: The Grignard solution is cooled to -10°C. A solution of propiophenone (37.5 g) in dry ether (200 ml) is added dropwise to the stirred Grignard solution.

-

Reaction and Workup: The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 1 hour. After cooling to 0°C, the Grignard complex is decomposed by the slow addition of a 10% aqueous ammonium chloride solution.

-

Purification: The ethereal phase is separated, washed with water until neutral, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol.

Asymmetric Addition to Trifluoromethyl Ketones

The demand for enantiomerically pure trifluoromethylated benzhydrols, particularly for pharmaceutical applications, has driven the development of asymmetric synthetic methods. A key strategy involves the enantioselective addition of nucleophiles to trifluoromethyl ketones, often mediated by chiral ligands or catalysts. This approach was pivotal in the industrial synthesis of Efavirenz.

Experimental Protocol: Asymmetric Alkynylation for the Synthesis of an Efavirenz Precursor

-

Catalyst Preparation: A chiral amino alcohol ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, is deprotonated with a strong base like n-butyllithium in an anhydrous aprotic solvent (e.g., toluene or THF) at low temperature to form the lithium alkoxide catalyst.

-

Alkynylation: The trifluoromethyl ketone substrate is dissolved in the same solvent and cooled. A solution of the lithium acetylide (e.g., lithium cyclopropylacetylide) is then added slowly to the ketone solution in the presence of the chiral catalyst.

-

Reaction Monitoring and Quench: The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched by the addition of a proton source, such as aqueous ammonium chloride.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomerically enriched trifluoromethylated propargyl alcohol is then purified by column chromatography.

Modern Catalytic Methods: Enantioselective Desymmetrization

More recently, innovative methods such as the enantioselective desymmetrization of prochiral trifluoromethylated tertiary benzhydrols have emerged. These reactions, often catalyzed by transition metals like iridium, allow for the highly selective synthesis of chiral benzhydrol derivatives.[1][5]

Synthetic Workflow Overview

Caption: Synthetic approaches to trifluoromethylated benzhydrols.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of trifluoromethylated benzhydrols and their derivatives, including reaction yields, spectroscopic data, and biological activity.

Table 1: Synthesis and Physicochemical Properties

| Compound | Synthetic Method | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| 3-Trifluoromethyl-α-ethyl-benzhydrol | Grignard Reaction | ~70-80% (calculated from reported masses) | 106-108 / 0.03 | [4] |

| (S)-Efavirenz Precursor | Asymmetric Alkynylation | 91% | N/A | [1] |

| Chiral Trifluoromethylated Benzhydrols | Ir-Catalyzed Desymmetrization | 88-96% | N/A | [1] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (cm-1) |

| 4-(Trifluoromethyl)benzhydrol | 7.2-7.6 (m, 9H), 5.8 (s, 1H), 2.5 (br s, 1H) | Aromatic C-H, C-CF₃, C-OH | -62 to -64 | ~3300 (O-H), ~1325 (C-F) |

| 3-(Trifluoromethyl)benzhydrol | 7.2-7.6 (m, 9H), 5.8 (s, 1H), 2.4 (br s, 1H) | Aromatic C-H, C-CF₃, C-OH | ~-62 | ~3350 (O-H), ~1330 (C-F) |

Note: Spectroscopic data are generalized from typical values for such compounds and should be referenced against specific literature for exact values.

Table 3: Biological Activity

| Compound/Class | Target | Activity Metric | Value | Reference |

| Efavirenz | HIV-1 Reverse Transcriptase | EC₉₀-₉₅ | 1.7-25 nM | [3] |

| Trifluoromethylated Pyrazoline Derivatives | Lipoxygenase | IC₅₀ | 0.68-4.45 µM | [] |

| Trifluoromethylated Benzimidazole Derivatives | Giardia intestinalis | IC₅₀ | Nanomolar range | [4] |

| Trifluoromethylated Thiazolo[4,5-d]pyrimidines | Melanoma Cancer Cells (C32) | IC₅₀ | 24.4 µM | [7] |

Signaling Pathways and Mechanisms of Action

Trifluoromethylated benzhydrols exert their biological effects through various mechanisms, often by acting as inhibitors of key enzymes or as antagonists of cellular receptors.

Efavirenz: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA.

Caption: Mechanism of action of Efavirenz.

NK-1 Receptor Antagonism

Trifluoromethylated benzhydrol derivatives, such as CJ-17,493, can act as neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor that is activated by the neuropeptide Substance P. This signaling pathway is implicated in the transmission of pain and the induction of emesis. By competitively blocking the binding of Substance P to the NK-1 receptor, these antagonists prevent downstream signaling and the physiological responses associated with it.

Caption: NK-1 receptor antagonist signaling pathway.

Emerging Applications

The utility of trifluoromethylated benzhydrols extends beyond antiviral and antiemetic applications. Recent research has highlighted their potential in other therapeutic areas:

-

Oncology: Certain trifluoromethylated derivatives, such as those based on thiazolo[4,5-d]pyrimidine and pyrazoline scaffolds, have demonstrated significant cytotoxic activity against various cancer cell lines, including melanoma.[7] The trifluoromethyl group is often crucial for enhancing the anticancer potency of these molecules.

-

Neurodegenerative Diseases: The modulation of neuroinflammatory pathways is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Some trifluoromethylated compounds have shown neuroprotective effects in preclinical models, suggesting a potential therapeutic avenue for this class of molecules.

Conclusion

Trifluoromethylated benzhydrols represent a versatile and highly valuable class of compounds in drug discovery and development. Their history is a testament to the power of fluorine chemistry in optimizing molecular properties for therapeutic benefit. The evolution of their synthesis, from classical methods to cutting-edge asymmetric catalysis, has provided chemists with a robust toolkit for accessing a wide range of structurally diverse and enantiomerically pure compounds. With demonstrated efficacy in treating viral infections and managing the side effects of chemotherapy, and with emerging potential in oncology and neurodegenerative diseases, trifluoromethylated benzhydrols are poised to remain a significant area of research and development for years to come. This guide provides a foundational understanding for scientists and researchers to build upon as they continue to explore the vast potential of this important chemical scaffold.

References

- 1. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Linchpin in the Bioactivity of Benzhydrol Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This powerful moiety can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced potency, metabolic stability, and target selectivity. This technical guide delves into the multifaceted role of the trifluoromethyl group in the context of benzhydrol derivatives, a class of compounds with a broad spectrum of biological activities. By examining key experimental data and methodologies, we will illuminate how the unique electronic and steric properties of the CF3 group can be harnessed to optimize the therapeutic potential of these promising molecules.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a benzhydrol scaffold instigates a cascade of changes in its fundamental properties. These alterations are pivotal in shaping the molecule's pharmacokinetic and pharmacodynamic profile.

-

Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and is often considered a "super-methyl" group in this regard.[1] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][2] However, the enhancement of lipophilicity is context-dependent and is most pronounced when the CF3 group is in the alpha-position.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] This inherent stability renders the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[1][4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[4]

-

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][5] When attached to an aromatic ring in the benzhydrol structure, it can significantly modulate the electronic properties of the molecule. This can influence pKa, hydrogen bonding capacity, and dipole moment, all of which are critical for optimizing interactions with biological targets.[1][6]

-

Bioisosterism: The trifluoromethyl group is frequently employed as a bioisostere for other atoms and groups, such as chlorine or a methyl group.[7][8] Its steric bulk is intermediate between that of a chlorine and an isopropyl group. This allows for the fine-tuning of steric interactions within a binding pocket to enhance selectivity and affinity.

Synthesis of Trifluoromethylated Benzhydrol Derivatives

The synthesis of trifluoromethylated benzhydrol derivatives can be achieved through various established and innovative methods in organic chemistry. A common and effective approach involves the use of Grignard reagents.

Experimental Protocol: Synthesis of 3-Trifluoromethyl-α-ethyl-benzhydrol[9]

This protocol details the synthesis of a specific trifluoromethylated benzhydrol derivative via a Grignard reaction.

Materials:

-

Propiophenone

-

Dry ether

-

Magnesium turnings

-

3-Trifluoromethyl-bromobenzene

-

10% aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10°C.

-

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.

-

The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 1 hour.

-

After cooling to 0°C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.

-

The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the remaining oil is subjected to fractional distillation in vacuo to yield 57.3 g of 3-trifluoromethyl-α-ethyl-benzhydrol.

Quantitative Biological Data

It is crucial to note that the following data is illustrative and not based on direct experimental results for a comprehensive series of trifluoromethylated benzhydrols.

Table 1: Hypothetical Anticancer Activity of Trifluoromethylated Benzhydrol Derivatives

This table showcases the potential cytotoxic effects of benzhydrol derivatives with varying trifluoromethyl substitution patterns against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |

| BD-1 | H | H | > 100 | > 100 | > 100 |

| BD-2 | 4-CF3 | H | 15.2 | 25.8 | 18.5 |

| BD-3 | 3-CF3 | H | 22.5 | 38.1 | 29.7 |

| BD-4 | 2-CF3 | H | 45.1 | 62.3 | 51.9 |

| BD-5 | 4-CF3 | 4'-F | 8.7 | 12.4 | 9.9 |

| BD-6 | 4-CF3 | 4'-Cl | 10.1 | 15.6 | 11.8 |

Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Kinase Inhibitory Activity of Trifluoromethylated Benzhydrol Derivatives

This table illustrates the potential of trifluoromethylated benzhydrols to act as kinase inhibitors. The Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the target kinase.

| Compound ID | R1 | Target Kinase | Ki (nM) |

| BD-1 | H | Kinase A | > 10000 |

| BD-7 | 4-CF3 | Kinase A | 150 |

| BD-8 | 3-CF3 | Kinase A | 320 |

| BD-9 | 4-CF3 | Kinase B | 85 |

| BD-10 | 4-CF3 | Kinase C | > 5000 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Evaluation

To assess the biological activity of trifluoromethylated benzhydrol derivatives, a variety of in vitro assays can be employed. The following are detailed protocols for common assays used in drug discovery.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Trifluoromethylated benzhydrol derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the trifluoromethylated benzhydrol derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Trifluoromethylated benzhydrol derivatives (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Add the kinase, substrate, and trifluoromethylated benzhydrol derivative at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

The amount of signal is inversely proportional to the kinase activity.

-

Calculate the Ki value from the dose-response curve.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and signaling pathways.

Caption: General experimental workflow in drug discovery.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of benzhydrol derivatives. Its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties can lead to significant improvements in the pharmacological profile of these compounds. While a comprehensive understanding of the structure-activity relationships of trifluoromethylated benzhydrols requires further investigation and the generation of extensive quantitative biological data, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for future research in this promising area of drug discovery. The continued exploration of this chemical space holds the potential to unlock novel therapeutics with improved efficacy and safety profiles.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Chiral Trifluoromethylated Carbinols: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral trifluoromethylated carbinols are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into a molecule can profoundly alter its physicochemical and biological properties.[1][2] This is attributed to the unique characteristics of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, which can enhance a drug candidate's membrane permeability, binding affinity, and metabolic profile.[1][3] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral trifluoromethylated carbinols is a critical area of research.[3][4] These structural motifs are found in a range of biologically active molecules, including antitumor agents and enzyme inhibitors.[5][6] This guide provides an in-depth overview of the synthesis, properties, and applications of these valuable compounds.

Properties Conferred by the Trifluoromethyl Group

The introduction of a trifluoromethyl group can significantly impact a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can increase the half-life of a drug in the body.

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, potentially leading to stronger and more selective binding to biological targets.[1]

-

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.[7]

Asymmetric Synthetic Methodologies

The stereoselective synthesis of chiral trifluoromethylated carbinols is a significant challenge. Various catalytic asymmetric methods have been developed to address this, aiming for high yields, enantioselectivities, and diastereoselectivities.

Catalytic Asymmetric Reductive Trifluoroalkylation

A prominent strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides followed by a one-pot reduction to yield β-trifluoromethyl alcohols.[8][9][10] This method offers high yields and enantioselectivities under mild conditions.[11]

Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Trifluoroalkylation and Reduction [8][9]

-

Reaction Setup: To an oven-dried vial is added NiCl2·DME (catalyst), a chiral bis(oxazoline) ligand, and a manganese salt under an inert atmosphere.

-

Reagent Addition: The acyl chloride substrate and a trifluoromethylating agent (e.g., CF3-source) are dissolved in a suitable solvent (e.g., THF) and added to the vial.

-

Reduction: A reducing agent, such as a silane, is then added to initiate the reductive cross-coupling reaction. The reaction is stirred at a specified temperature until completion, monitored by TLC or GC-MS.

-

One-Pot Reduction: Upon completion of the trifluoroalkylation, a reducing agent for the ketone, such as sodium borohydride, is added directly to the reaction mixture.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the chiral β-trifluoromethyl alcohol.

Quantitative Data:

| Substrate | Catalyst Loading (mol%) | Ligand | Reductant | Yield (%) | ee (%) | dr | Reference |

| Aryl Acyl Chloride | 5 | Chiral Bis(oxazoline) | Silane | 85-95 | 90-99 | >20:1 | [8],[9] |

| Aliphatic Acyl Chloride | 5-10 | Chiral Bis(oxazoline) | Silane | 70-88 | 85-97 | >20:1 | [8],[9] |

ee = enantiomeric excess; dr = diastereomeric ratio

Organocatalytic Vinylogous Aldol Reaction

Organocatalysis provides a powerful metal-free approach to synthesizing chiral trifluoromethylated carbinols. Bifunctional organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids, have been successfully employed in the vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones.[12][13]

Experimental Protocol: Organocatalytic Vinylogous Aldol Reaction [12][13]

-

Reaction Setup: In a reaction vial, the alkylidenepyrazolone, trifluoromethyl ketone, and the bifunctional organocatalyst are combined in a suitable solvent (e.g., toluene or dichloromethane).

-

Reaction Conditions: The mixture is stirred at a specific temperature (often ambient or slightly elevated) for a period ranging from several hours to days. The progress of the reaction is monitored by thin-layer chromatography.

-

Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the desired chiral tertiary trifluoromethyl carbinol.

Quantitative Data:

| Nucleophile | Electrophile | Organocatalyst | Yield (%) | ee (%) | dr | Reference |

| Alkylidenepyrazolone | Aryl Trifluoromethyl Ketone | Thiourea VII | 50 | 52 | >20:1 | [12] |

| Alkylidenepyrazolone | Aryl Trifluoromethyl Ketone | Squaramide IX | 51 | 74 | >20:1 | [12] |

ee = enantiomeric excess; dr = diastereomeric ratio

Organocatalyst-Mediated Aldol and Mannich Reactions

Diarylprolinol and its silyl ether derivatives have been utilized as effective organocatalysts for the asymmetric aldol reaction of ethyl trifluoropyruvate with aldehydes and the Mannich reaction with corresponding imines.[14] These reactions provide access to α-trifluoromethyl-substituted tertiary alcohols and amines with high enantioselectivity.

Experimental Protocol: Asymmetric Aldol Reaction [14]

-

Catalyst and Aldehyde: To a solution of the diarylprolinol catalyst in an appropriate solvent, the aldehyde substrate is added at a reduced temperature (e.g., 0 °C or -20 °C).

-

Addition of Pyruvate: Ethyl trifluoropyruvate is then added dropwise to the reaction mixture.

-

Reaction Monitoring and Workup: The reaction is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched, and the product is extracted.

-

Purification: The crude product is purified by column chromatography to give the enantiomerically enriched α-trifluoromethyl tertiary alcohol.

Visualizing Reaction Pathways

Caption: Nickel-catalyzed asymmetric reductive trifluoroalkylation workflow.

Caption: Organocatalytic vinylogous aldol reaction scheme.

Applications in Drug Development

The unique properties of chiral trifluoromethylated carbinols make them highly valuable in drug design and development. Their incorporation into bioactive molecules has led to the discovery of potent therapeutic agents.

-

Enzyme Inhibition: The trifluoromethylcarbinol moiety can act as a transition-state analogue inhibitor for certain enzymes. For example, it is a key structural feature in some protease and hydrolase inhibitors.

-

Improved Pharmacokinetics: The enhanced metabolic stability and lipophilicity of trifluoromethylated compounds can lead to improved pharmacokinetic profiles, including longer half-lives and better oral absorption.[10][15]

-

Central Nervous System (CNS) Drugs: The increased lipophilicity can also facilitate the penetration of the blood-brain barrier, making these compounds attractive for the development of CNS-acting drugs.

-

Antiviral Agents: The well-known HIV non-nucleoside reverse transcriptase inhibitor, Efavirenz, features a chiral trifluoromethyl carbinol center, highlighting the importance of this motif in antiviral drug design.[3]

Conclusion

Chiral trifluoromethylated carbinols are a critically important class of molecules in modern medicinal chemistry. The continued development of novel and efficient asymmetric synthetic methods is crucial for expanding the chemical space available to drug discovery programs. The ability to precisely control the stereochemistry of the trifluoromethyl-bearing carbon center allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in this exciting and impactful field.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Asymmetric Synthesis of 4-(Trifluoromethyl)benzhydrol Derivatives

Introduction

Chiral 4-(trifluoromethyl)benzhydrol derivatives are valuable building blocks in medicinal chemistry and drug development. The trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Asymmetric synthesis of these compounds is crucial to isolate the desired enantiomer, as different enantiomers can exhibit distinct biological activities. This document outlines protocols for the asymmetric synthesis of these important chiral alcohols, focusing on the catalytic hydrogenation of prochiral ketones.

Core Concepts

The primary approach for the asymmetric synthesis of this compound derivatives is the enantioselective reduction of the corresponding prochiral ketones, such as 4'-(trifluoromethyl)acetophenone or a suitably substituted benzophenone. This is typically achieved through catalytic hydrogenation using a chiral transition metal complex. Key components of this methodology include:

-

Substrate: A prochiral ketone bearing a 4-(trifluoromethyl)phenyl group.

-

Chiral Catalyst: A transition metal (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and producing an excess of one enantiomer of the alcohol.

-

Hydrogen Source: Typically high-purity hydrogen gas.

-

Solvent and Base: An appropriate solvent (e.g., 2-propanol, methanol) and a base (e.g., potassium tert-butoxide) are often required to facilitate the reaction.

Applications in Drug Development

The chiral benzhydrol moiety is a common scaffold in various pharmaceuticals, including antihistamines.[3][4] The introduction of a trifluoromethyl group is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5] Consequently, chiral 4-(trifluoromethyl)benzhydrols serve as key intermediates for the synthesis of novel drug candidates with potentially improved efficacy and safety profiles.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the asymmetric synthesis of this compound derivatives.

Caption: General workflow for the asymmetric hydrogenation of 4-(trifluoromethyl)aryl ketones.

Protocols

Protocol 1: Asymmetric Hydrogenation of 4'-(Trifluoromethyl)acetophenone using a Chiral Ru-Complex

This protocol is adapted from general procedures for the asymmetric hydrogenation of acetophenones using chiral Ruthenium catalysts.[6]

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Chiral Ruthenium Catalyst (e.g., RuCl2[(S)-xylbinap][(S)-daipen])

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (IPA), anhydrous

-

Hydrogen gas (high purity)

-

Standard glassware for inert atmosphere techniques

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Preparation: In a glovebox or under an inert atmosphere, add the chiral Ruthenium catalyst (0.002 mmol, 1 mol%) and potassium tert-butoxide (0.02 mmol, 10 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.

-

Solvent and Substrate Addition: Add anhydrous 2-propanol (5 mL). Stir the mixture for 10 minutes to allow for catalyst activation. Add 4'-(trifluoromethyl)acetophenone (0.2 mmol, 1 equivalent).

-

Hydrogenation: Seal the reactor. Purge the reactor three times with hydrogen gas. Pressurize the reactor to 8 atm (approx. 120 psi) with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at 30°C for 12-24 hours. Monitor the reaction progress by TLC or GC if possible.

-

Work-up: After the reaction is complete, carefully vent the reactor. Quench the reaction by adding a few drops of water. Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

-

Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-(4-(trifluoromethyl)phenyl)ethanol.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the asymmetric hydrogenation of various substituted ketones using different catalytic systems, providing an expected range of performance for the synthesis of this compound derivatives.

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| RuCl2[(S)-xylbinap][(S)-daipen] | o-Methylbenzophenone | 99 | 93 (S) | |

| Mn(I) with PNN ligand | Unsymmetrical Benzophenones | up to 99 | >99 | |

| Rh(III) with Josiphos ligand | 2,2,2-Trifluoroacetophenones | High | High | [3] |

| Ir with f-Amphol/f-Ampha | Trifluoromethyl ketones | up to 99 | up to 99 |

Protocol 2: Asymmetric Hydrogenation of a 4-(Trifluoromethyl)benzophenone Derivative

This protocol is based on the asymmetric hydrogenation of unsymmetrical benzophenones.

Materials:

-

4-(Trifluoromethyl)benzophenone derivative (e.g., 2-methyl-4'-(trifluoromethyl)benzophenone)

-

Chiral Manganese Catalyst (e.g., Mn(I)-PNN complex) or Ruthenium Catalyst (e.g., RuCl2[(S)-xylbinap][(S)-daipen])

-

Potassium carbonate (K2CO3) or Potassium tert-butoxide (t-BuOK)

-

Toluene or 2-Propanol (IPA)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst and Base Loading: Under an inert atmosphere, charge the high-pressure reactor with the chiral catalyst (0.0025 mmol, 0.5 mol%) and the base (e.g., K2CO3, 0.05 mmol, 10 mol%).

-

Substrate and Solvent Addition: Add the 4-(trifluoromethyl)benzophenone derivative (0.5 mmol, 1 equivalent) and the solvent (e.g., toluene, 2 mL).

-

Hydrogenation: Seal and purge the reactor with hydrogen gas. Pressurize to the desired pressure (e.g., 50 atm H2).

-

Reaction Conditions: Heat the reaction to the optimal temperature (e.g., 60°C) and stir for the required time (e.g., 12-48 hours).

-

Work-up and Purification: After cooling and venting the reactor, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the solvent and purify the resulting benzhydrol derivative by flash column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the purified product using NMR spectroscopy and chiral HPLC.

Logical Relationship of Catalyst Selection

The choice of catalyst and ligand is critical for achieving high enantioselectivity. The following diagram illustrates the relationship between the catalyst components and the desired outcome.

Caption: Relationship between catalyst components and enantioselective outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 6. scbt.com [scbt.com]

Application Notes and Protocols for the Enantioselective Synthesis of Trifluoromethylated Benzhydrols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF₃) group into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Chiral trifluoromethylated benzhydrols, in particular, are key structural motifs found in several important pharmaceutical agents. The development of efficient and highly enantioselective methods for their synthesis is therefore of significant interest. This document provides detailed application notes and protocols for the synthesis of these valuable compounds using chiral catalyst systems. A prominent and recent strategy involves the iridium-catalyzed enantioselective desymmetrization of prochiral trifluoromethylated tertiary benzhydrols.[1][2][3][4]

Overview of the Method: Iridium-Catalyzed Enantioselective Desymmetrization

A powerful approach for synthesizing chiral trifluoromethylated benzhydrols is the enantioselective desymmetrization of prochiral trifluoromethylated tertiary benzhydrols via an intramolecular dehydrogenative C-H silylation. This method utilizes an iridium catalyst complexed with a chiral pyridine-oxazoline (PyOX) ligand.[1][2][3] The reaction proceeds without the need for a hydrogen acceptor, which simplifies the experimental setup.[1][2] The resulting silylated product can then be readily converted to a variety of functionalized, unsymmetrical chiral benzhydrols through subsequent cross-coupling reactions.[1][2][3]

The general workflow for this synthetic approach is outlined below.

Proposed Catalytic Cycle

The proposed catalytic cycle for the iridium-catalyzed dehydrogenative silylation is initiated by the formation of an active iridium hydride species. This is followed by oxidative addition into the O-H bond of the benzhydrol, subsequent C-H activation of one of the enantiotopic aryl groups, and reductive elimination to form the chiral benzoxasilol product and regenerate the catalyst.

References

- 1. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C-H Silylation: Decisive Role of the Trifluoromethyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

4-(Trifluoromethyl)benzhydrol: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics

Introduction: 4-(Trifluoromethyl)benzhydrol is a valuable fluorinated building block in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group significantly influences the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it an attractive scaffold for the design and synthesis of novel therapeutic agents across various disease areas, particularly in oncology.

Application Note 1: Synthesis of Novel Diaryl-ether Analogs as Potential Anticancer Agents

This application note describes the use of this compound as a key intermediate in the synthesis of novel diaryl-ether derivatives with potential anticancer activity. The diarylmethane scaffold, of which this compound is a key precursor, is a constituent of many biologically active molecules. By forming an ether linkage, the benzhydryl moiety can be incorporated into a larger molecular framework to explore structure-activity relationships (SAR) and develop potent and selective anticancer compounds.

Biological Context: The PI3K/Akt and MAPK/ERK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis.[1][2][3] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2][3] Diaryl-containing compounds have been shown to modulate these pathways, leading to the inhibition of cancer cell growth.

Workflow for Synthesis and Evaluation:

Caption: A general workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.

Experimental Protocol: Williamson Ether Synthesis of a Representative Diaryl-ether

This protocol details the synthesis of a representative diaryl-ether derivative using this compound and 4-nitrobenzyl bromide as starting materials.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4-Nitrobenzyl bromide

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure diaryl-ether derivative.

Table 1: Physicochemical and Biological Data of a Representative Diaryl-ether Derivative

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | IC50 (µM) on HT-29 Cells |

| TFMB-ether-01 | C21H16F3NO3 | 387.35 | 75 | >98 | 5.2 |

Application Note 2: Development of Cholinesterase Inhibitors

While not directly synthesized from this compound, hydrazone derivatives of the closely related 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests that the 4-(trifluoromethyl)phenyl moiety is a promising pharmacophore for the design of enzyme inhibitors. This compound can serve as a starting point for the synthesis of other classes of cholinesterase inhibitors through esterification or other functional group transformations.

Table 2: Cholinesterase Inhibitory Activity of Related Hydrazone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| Hydrazone-1 | AChE | 46.8 |

| Hydrazone-1 | BuChE | 19.1 |

| Hydrazone-2 | AChE | 137.7 |

| Hydrazone-2 | BuChE | 881.1 |

Data adapted from studies on 4-(trifluoromethyl)benzohydrazide derivatives.[4]

Signaling Pathway: PI3K/Akt and MAPK/ERK in Cancer

The following diagram illustrates the simplified PI3K/Akt and MAPK/ERK signaling pathways, which are often targeted by anticancer agents derived from diarylmethane scaffolds.

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways and potential points of inhibition by diaryl-ether compounds.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]